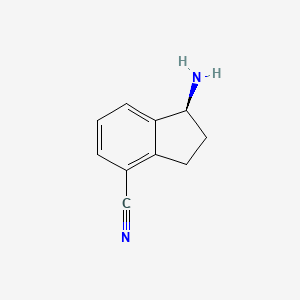

(S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-7-2-1-3-9-8(7)4-5-10(9)12/h1-3,10H,4-5,12H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICKYBHPNMIHUPQ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C1N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC=C2[C@H]1N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Chiral Resolution

Principles of Enantioselective Catalysis and Asymmetric Induction

Enantioselective synthesis, also known as asymmetric synthesis, is a process in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal production of stereoisomeric products. wikipedia.org The fundamental principle behind this method is asymmetric induction: the use of a chiral feature to influence the stereochemical outcome of a reaction. wikipedia.org This is accomplished by creating a chiral environment for the reaction, which makes the activation energy required to form one enantiomer lower than that of its mirror image. wikipedia.org

This chiral environment is typically introduced through one of three main approaches:

Substrate-controlled synthesis: The starting material already contains a chiral center, which directs the formation of new stereocenters. The chiral pool, comprising naturally occurring chiral molecules like amino acids and carbohydrates, is a common source for such substrates. mdpi.comnih.gov

Auxiliary-controlled synthesis: A chiral auxiliary is temporarily attached to the achiral substrate. This auxiliary directs the stereoselectivity of the reaction and is subsequently removed, leaving the desired enantiomerically enriched product.

Catalyst-controlled synthesis: A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. libretexts.org This is often the most efficient approach. acs.org Chiral catalysts can be metal complexes with chiral ligands, or purely organic molecules known as organocatalysts. wikipedia.org These catalysts form transient, diastereomeric complexes with the substrate's transition state, favoring one reaction pathway over the other. wikipedia.org

Enantioselective catalysis is a highly sustainable and "green" strategy as it offers excellent atom economy with minimal waste. acs.org Its application has become a major discipline, enabling the efficient synthesis of optically active compounds like chiral amines. acs.org

Analytical Characterization of Enantiomeric Purity and Absolute Configuration

After performing a chiral synthesis or resolution, it is essential to verify the outcome. This involves two distinct analytical goals: determining the enantiomeric purity (or enantiomeric excess) of the sample and assigning the absolute configuration (i.e., confirming whether the product is the (S) or (R) enantiomer). nih.gov

Enantiomeric purity quantifies the predominance of one enantiomer over the other. It is often expressed as enantiomeric excess (ee), calculated as the percentage difference between the two enantiomers. A variety of techniques can be used for this analysis, with chiral chromatography being the most common. wikipedia.orglibretexts.org

Determining the absolute configuration is a more complex task. While X-ray crystallography provides definitive proof, it requires a suitable single crystal, which can be difficult to obtain. acs.org Consequently, spectroscopic and chromatographic methods are often employed. nih.govacs.orgfrontiersin.orgnih.gov These methods frequently involve creating diastereomers by reacting the amine with a chiral derivatizing agent, which can then be distinguished using techniques like NMR spectroscopy or by observing their elution order in HPLC. frontiersin.orgnih.gov

Chiral HPLC is the foremost technique for determining the enantiomeric purity of compounds like (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile. wikipedia.orgnih.gov By using a suitable chiral stationary phase (CSP), the (S) and (R) enantiomers can be separated into two distinct peaks in the chromatogram. nih.gov

The enantiomeric purity is determined by integrating the areas of the two peaks. The enantiomeric excess (% ee) is calculated from these areas. For instance, in the biocatalytic synthesis of this compound, chiral HPLC analysis is used to confirm that the product is enantiomerically pure, showing only the peak corresponding to the (S)-isomer. ajpamc.com

The choice of CSP and mobile phase is critical for achieving good resolution. nih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for separating polar and ionic compounds like amino acids and their derivatives. nih.govsigmaaldrich.com Method development often involves screening different columns and mobile phase compositions (e.g., varying the organic modifier, pH, and additives) to optimize the separation. nih.gov

Beyond purity assessment, chiral HPLC can also be used to determine the absolute configuration. acs.orgnih.gov This can be achieved by comparing the elution order of the sample to that of an authentic, known standard. Alternatively, a methodology can be developed where the elution order on a specific CSP (like Whelk-O 1) for a class of compounds can be reliably predicted based on the stereochemistry and conformational analysis of the analyte-selector interactions. acs.orgnih.gov

| Aspect | Description | Reference |

|---|---|---|

| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to separation. | wikipedia.orgcsfarmacie.cz |

| Primary Application | Determination of enantiomeric purity / enantiomeric excess (ee) by quantifying the peak areas of the two enantiomers. | ajpamc.comwikipedia.org |

| Common CSP Types | Polysaccharide derivatives (cellulose, amylose), macrocyclic glycopeptides (teicoplanin, vancomycin), Pirkle-type, cyclodextrins. | wikipedia.orgsigmaaldrich.com |

| Absolute Configuration | Can be determined by comparing elution order to a known standard or by using established chromatographic models for specific CSPs. | acs.orgnih.gov |

| Method Development | Involves optimizing the mobile phase (organic modifier, pH, additives) and column temperature to achieve baseline resolution. | nih.gov |

Synthetic Applications and Derivative Chemistry

Application as a Core Chiral Synthon in Pharmaceutical and Fine Chemical Synthesis

The primary application of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is as a key chiral intermediate in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators. ajpamc.com These drugs are a class of immunomodulators used primarily for treating neurodegenerative diseases like multiple sclerosis. ajpamc.comnih.gov The compound provides the essential (S)-configured amino-indane core, which is crucial for the biological activity of these therapeutic agents.

Beyond S1P modulators, the parent compound 1-amino-2,3-dihydro-1H-indene-4-carbonitrile is also an important precursor for pyridinyl-containing carboxamides, which have been investigated as β2-adrenoceptor agonists for treating inflammatory and lung diseases. ajpamc.com The table below summarizes key pharmaceuticals synthesized using this chiral synthon.

| Pharmaceutical Agent | Therapeutic Class | Primary Indication | Reference |

|---|---|---|---|

| Ozanimod | S1P Receptor Modulator | Multiple Sclerosis | ajpamc.comnih.govnbinno.com |

| Ponesimod | S1P Receptor Modulator | Multiple Sclerosis | ajpamc.comnih.gov |

Chemical Transformations and Derivatization of Amino and Carbonitrile Functionalities

The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its primary amine and carbonitrile groups. These functionalities can be selectively modified to build more complex molecular architectures.

Derivatization of the Amino Group: The primary amino group is a nucleophilic center that readily undergoes standard transformations. In the synthesis of Ozanimod, the amine is functionalized via N-alkylation to introduce a 2-hydroxyethyl group. This transformation is a critical step in building the final drug structure. The general reactivity of the amino group allows for a range of derivatizations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups using alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Derivatization for Analysis: Reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC) can be used to form derivatives for chromatographic analysis. actascientific.comshimadzu.com

Derivatization of the Carbonitrile Group: The carbonitrile (cyano) group is an electrophilic functionality that serves as a precursor to several other important chemical groups. In the synthesis of S1P modulators, the cyano group is transformed into a heterocycle. For Ozanimod, the nitrile is converted into a 1,2,4-oxadiazole (B8745197) ring. cjph.com.cn This complex transformation highlights the versatility of the nitrile as a synthetic handle. Other potential transformations include:

Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.

Reduction: Reduction to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride.

Cycloaddition: Participation in cycloaddition reactions to form various heterocyclic systems.

The table below outlines key transformations of the functional groups.

| Functional Group | Type of Transformation | Resulting Group/Structure | Example Application |

|---|---|---|---|

| Amino (-NH₂) | N-Alkylation | Secondary Amine (-NHR) | Synthesis of Ozanimod (addition of 2-hydroxyethyl group) nih.gov |

| Amino (-NH₂) | Acylation | Amide (-NHCOR) | General derivatization |

| Carbonitrile (-C≡N) | Heterocycle Formation | 1,2,4-Oxadiazole | Synthesis of Ozanimod cjph.com.cn |

| Carbonitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH) | General derivatization |

| Carbonitrile (-C≡N) | Reduction | Aminomethyl (-CH₂NH₂) | General derivatization |

Regioselective and Stereospecific Modifications of the Indane Ring System

While derivatization of the existing amino and carbonitrile groups is common, modifications to the indane ring system itself are less frequently reported and present greater synthetic challenges. Such modifications can be categorized into changes on the aromatic portion or the saturated cyclopentane (B165970) ring.

Regioselective Aromatic Ring Modifications: Electrophilic aromatic substitution on the benzene (B151609) ring of the indane system would be governed by the directing effects of the existing substituents. The carbonitrile group at C4 is an electron-withdrawing group and a meta-director. The fused aliphatic ring is an ortho, para-directing activator. The interplay of these electronic effects would control the position of incoming electrophiles (e.g., during nitration, halogenation, or Friedel-Crafts reactions). Predicting the exact outcome would require consideration of the specific reaction conditions, but substitution would be expected to occur regioselectively at one of the available positions on the aromatic ring (C5, C6, or C7).

Theoretical and Mechanistic Investigations

Computational Chemistry and Molecular Modeling of Reaction Mechanisms

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate mechanisms of chemical and enzymatic reactions. In the context of synthesizing (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, these methods have been particularly insightful in the study of ω-transaminase-catalyzed reactions.

Quantum mechanics (QM) has been employed to map the computational transamination pathway. These studies reveal the energetic landscape of the reaction, identifying key intermediates and transition states. For instance, the calculated intrinsic electronic and Gibbs free energies for the transamination of a substrate analogue provide a detailed understanding of the reaction coordinates. Such analyses have identified high-energy-barrier steps in the catalytic cycle, which are often rate-limiting.

Molecular modeling, including techniques like the Rosetta design, has been used to engineer enzymes with improved catalytic activity. By creating computational models of the enzyme's active site with the substrate docked, researchers can identify key amino acid residues that influence substrate binding and catalysis. For example, in the asymmetric synthesis of (S)-4-cyano-1-aminoindane, computational designs have been used to tailor residues to stabilize the rate-limiting transition state, leading to enzyme variants with significantly increased catalytic efficiency.

These computational approaches allow for a detailed examination of the binding conformation of the substrate within the active site of the transaminase. The distances between the substrate's functional groups and the catalytic residues, as well as the cofactor pyridoxal-5'-phosphate (PLP), can be precisely calculated, offering a molecular-level understanding of the reaction mechanism.

Mechanistic Elucidation of Biocatalytic Processes (e.g., Transaminases, Imine Reductases)

The biocatalytic synthesis of this compound predominantly utilizes transaminases (also known as aminotransferases). These enzymes (EC 2.6.1.x) catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, in this case, 4-cyanoindanone. ajpamc.com The mechanism of transaminases is well-characterized and proceeds via a "ping-pong bi-bi" kinetic mechanism involving the cofactor pyridoxal-5'-phosphate (PLP). libretexts.org

First Half-Reaction: The amino donor binds to the PLP-bound enzyme, forming an external aldimine. The amino group is then transferred to the PLP, converting it to pyridoxamine-5'-phosphate (PMP) and releasing the deaminated donor (now a ketone).

Second Half-Reaction: The ketone substrate, 4-cyanoindanone, binds to the PMP-bound enzyme. The amino group from PMP is transferred to the ketone, forming the chiral amine product and regenerating the PLP-bound enzyme for the next catalytic cycle.

This single-step enzymatic conversion offers high enantioselectivity and yield, providing a significant advantage over traditional chemical methods that often involve multiple steps, harsh reaction conditions, and result in racemic mixtures requiring further resolution. ajpamc.com The high stereoselectivity of transaminases is a key feature, enabling the production of the desired (S)-enantiomer with high chiral purity. ajpamc.com

Imine reductases (IREDs) represent another class of enzymes with potential for the synthesis of chiral amines. While the primary focus has been on transaminases for this specific target, IREDs catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine source. This offers an alternative biocatalytic route to chiral amines.

Theoretical Frameworks for Chiral Induction and Stereochemical Control

The remarkable stereoselectivity of transaminases in producing this compound is a result of the highly organized chiral environment of the enzyme's active site. Theoretical frameworks for understanding this chiral induction focus on the precise orientation of the substrate relative to the PMP cofactor during the amino group transfer.

Molecular docking and computational studies are key to understanding the principles of stereochemical control. These models demonstrate how the prochiral ketone, 4-cyanoindanone, binds in a specific orientation within the active site. This preferential binding is dictated by a network of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the substrate and the surrounding amino acid residues. This fixed orientation ensures that the amino group from PMP is delivered to one specific face of the ketone's carbonyl group, leading to the formation of the (S)-enantiomer.

Enzyme engineering, guided by these theoretical insights, has been successful in enhancing or even inverting the stereoselectivity of transaminases. By mutating key residues in the active site, the binding pocket can be reshaped to favor the binding of the substrate in a different orientation, thereby controlling the stereochemical outcome of the reaction. For instance, computational enzyme design strategies have been used to reprogram the transition and ground states in key reaction steps to improve catalytic efficiency and stereoselectivity.

Reaction Kinetics and Thermodynamics of Key Synthetic Steps

The efficiency of the biocatalytic synthesis of this compound is governed by the kinetics and thermodynamics of the transaminase-catalyzed reaction. Transaminase reactions are reversible, and the position of the equilibrium can significantly impact the final product yield.

Reaction Kinetics: The kinetics of transaminases are often described by the Michaelis-Menten model, characterized by the parameters Km (Michaelis constant) and kcat (catalytic constant).

Km: Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the enzyme's affinity for its substrate.

kcat: Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

kcat/Km: This ratio is a measure of the enzyme's catalytic efficiency, reflecting how efficiently an enzyme can convert a substrate to a product at low substrate concentrations.

Interactive Data Table: Experimental Parameters Influencing Reaction Kinetics

| Parameter | Value/Range | Significance |

|---|---|---|

| Temperature | 40 °C | Affects enzyme activity and stability. Optimal temperature maximizes reaction rate without causing significant enzyme denaturation. |

| Reaction Time | 24 - 96 hours | Duration required to achieve high conversion of the substrate to the product. |

| Enzyme Loading | Varies | The concentration of the biocatalyst directly influences the overall reaction rate. |

| Substrate Conc. | Varies | Affects the initial reaction rate. High concentrations can sometimes lead to substrate inhibition. |

| pH | Neutral to slightly basic | Transaminases typically have an optimal pH range for activity. |

Thermodynamics: The transamination reaction is a thermodynamically controlled process. The equilibrium of the reaction can be unfavorable for the synthesis of the desired amine. To drive the reaction towards product formation, various strategies are employed, such as using a large excess of the amino donor or removing one of the co-products. For example, when isopropylamine (B41738) is used as the amino donor, the co-product is acetone, which can be removed from the reaction mixture to shift the equilibrium.

Future Research Directions and Scalability

Development of More Efficient and Sustainable Synthetic Methodologies

In contrast, biocatalytic approaches represent a significant leap forward in efficiency and sustainability. The direct asymmetric amination of the prochiral ketone, 4-cyanoindanone, using enzymes offers a streamlined, single-step process. ajpamc.com This method avoids the need for racemic synthesis and subsequent resolution, thereby improving atom economy and reducing waste. Biocatalytic methods operate under mild, aqueous conditions, further enhancing their environmental credentials compared to conventional organic synthesis which may rely on hazardous reagents and heavy metals. ajpamc.comnih.gov

The development of improved, cost-effective, and eco-friendly processes is an ongoing objective in pharmaceutical manufacturing. google.com Research focuses on minimizing reagent consumption, utilizing less expensive and easier-to-handle materials, and generating smaller, more environmentally benign waste streams. google.com The comparison below highlights the advantages of emerging biocatalytic methods over traditional chemical synthesis for producing this key chiral amine.

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Number of Steps | Multiple (synthesis followed by resolution) ajpamc.com | Single step (direct asymmetric amination) ajpamc.com |

| Stereoselectivity | Low (produces racemic mixture) ajpamc.com | High (directly produces desired (S)-enantiomer) ajpamc.com |

| Yield | Generally lower overall yield due to resolution step ajpamc.com | Good to high yields ajpamc.com |

| Reaction Conditions | Often harsh (extreme temperatures, pressures) ajpamc.com | Mild (physiological temperature and pressure) nih.govnih.gov |

| Sustainability | Higher waste, use of potentially hazardous reagents nih.gov | "Green" process, aqueous media, less waste nih.govmanchester.ac.uk |

| Enantiomeric Purity | Requires separate, often inefficient, resolution step ajpamc.com | High enantiomeric excess (>99%) achieved directly ajpamc.com |

Exploration of Novel Biocatalysts and Engineered Enzymes

The cornerstone of modern, efficient synthesis of chiral amines like (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile is the use of novel biocatalysts. mdpi.com Enzymes offer unparalleled stereoselectivity, enabling the direct production of a single enantiomer from a prochiral substrate. nih.gov The primary enzyme classes explored for this and similar transformations include transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs). nih.govmdpi.com

Transaminases have been successfully employed to catalyze the asymmetric amination of 4-cyanoindanone, yielding this compound with 100% chiral purity and in good yield. ajpamc.com This direct conversion is highly advantageous compared to multi-step chemical routes. ajpamc.com The broader field of biocatalysis continues to expand, with research focused on discovering new enzymes from nature (e.g., through metagenomic screening) and enhancing the capabilities of existing ones through protein engineering. mdpi.comresearchgate.net

Protein engineering, utilizing techniques such as directed evolution and computational design, allows for the creation of bespoke enzymes with desired properties. nih.govrsc.org Scientists can modify enzymes to improve their activity, stability, substrate scope, and stereoselectivity. rsc.orgnih.gov For instance, engineered IREDs have been developed that show high reactivity and selectivity for a wide range of substrates, demonstrating their potential for industrial-scale synthesis of valuable chiral amines. nih.govresearchgate.net This tailored approach allows for the development of biocatalysts optimized for specific, challenging chemical transformations relevant to the pharmaceutical industry. researchgate.netdigitellinc.com

Table 2: Key Enzyme Classes for Chiral Amine Synthesis

| Enzyme Class | Catalytic Function | Relevance to this compound |

|---|---|---|

| Transaminases (TAs) | Catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde. ajpamc.comresearchgate.net | Directly used for the asymmetric synthesis from 4-cyanoindanone with high enantioselectivity. ajpamc.com |

| Imine Reductases (IREDs) | Catalyze the asymmetric reduction of pre-formed imines or the reductive amination of ketones with amines. nih.govmanchester.ac.uk | A key technology for producing a wide range of chiral secondary and tertiary amines, applicable to derivatives. manchester.ac.uknih.gov |

| Amine Dehydrogenases (AmDHs) | Catalyze the direct asymmetric amination of ketones using ammonia (B1221849) as the amine source. nih.govresearchgate.net | Represents a highly atom-economical route for chiral amine synthesis. researchgate.net |

| Monoamine Oxidases (MAOs) | Can be used in the deracemization of amines, selectively oxidizing one enantiomer. nih.gov | An alternative strategy for obtaining enantiopure amines from a racemic mixture. |

Innovations in Chiral Separation and Enantiopurification Technologies

While biocatalytic methods can circumvent the issue, synthetic routes that produce a racemic mixture of 1-amino-2,3-dihydro-1H-indene-4-carbonitrile necessitate a robust and efficient enantiopurification step. ajpamc.com The separation of enantiomers, or chiral resolution, is a critical technology in the pharmaceutical industry where the biological activity of a molecule is often exclusive to one enantiomer. nih.gov

A well-established method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, such as di-p-toluyl-L-tartaric acid, to form two different diastereomeric salts. google.comgoogle.com These salts have distinct physical properties, such as solubility, which allows them to be separated by fractional crystallization. google.com Once separated, the desired enantiomer of the amine can be recovered by removing the chiral acid.

In addition to classical resolution, modern chromatographic techniques are central to both analytical and preparative-scale enantioseparation. nih.govmdpi.com High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used method. sigmaaldrich.com These CSPs create a chiral environment within the HPLC column, causing the two enantiomers of the analyte to interact differently and elute at different times, thus achieving separation. sigmaaldrich.comresearchgate.net Innovations in this area include the development of new CSP materials with improved selectivity and efficiency. mdpi.com

Common types of CSPs include:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs for separating a broad range of chiral compounds. nih.gov

Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin are used as chiral selectors and are particularly effective for separating underivatized amino acids and related polar compounds. sigmaaldrich.com

Crown Ether-based CSPs: These are effective for the separation of chiral primary amines. mdpi.com

These technologies are essential for ensuring the enantiomeric purity of pharmaceutical intermediates like this compound, which is often required to be >99% pure. nbinno.com

Diversification of Synthetic Applications in Emerging Chemical Fields

The primary driver for the development of scalable synthetic routes for this compound is its established role as a key building block in medicinal chemistry. ajpamc.com Its structural motif is integral to a new class of therapeutics targeting complex diseases.

The most prominent application is in the synthesis of Sphingosine-1-Phosphate (S1P) receptor modulators. ajpamc.com This compound is a vital intermediate for drugs such as Ozanimod and Ponesimod. ajpamc.comnbinno.comaartipharmalabs.com S1P receptor modulators are used in the treatment of autoimmune and neurodegenerative diseases, most notably multiple sclerosis, by modulating immune cell trafficking. ajpamc.com The high purity and correct stereochemistry of the aminoindan intermediate are critical for the efficacy and safety of the final active pharmaceutical ingredient. nbinno.com

Beyond S1P modulators, the compound also serves as an intermediate in the preparation of pyridinyl-containing carboxamides. These molecules have been investigated as β2-adrenoceptor agonists for the potential treatment of inflammatory conditions, allergic diseases, and various lung and respiratory distress syndromes. ajpamc.com The utility of this compound in constructing these diverse pharmacologically active molecules underscores its importance and suggests that its applications may continue to expand as new therapeutic targets are identified in emerging chemical and biological fields.

Q & A

Q. What are the optimal synthetic routes for (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile?

The synthesis typically involves stereoselective reduction of a ketone intermediate. For example, 1-oxo-2,3-dihydro-1H-indene-4-carbonitrile can be reduced using NaBH₄ in ethanol at 0°C, followed by purification via column chromatography (Hexane/EtOAc, 5:5) to yield the hydroxy intermediate. Subsequent amination or resolution steps are required to obtain the (S)-enantiomer . Critical parameters include temperature control (<5°C during reduction), solvent polarity for purification, and chiral catalysts or resolving agents to ensure enantiomeric purity.

Q. How is the compound characterized to confirm structural integrity and purity?

Key characterization methods include:

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Peaks at δ 7.62 (d, J = 7.5 Hz), 7.54 (d, J = 7.8 Hz), and 7.33 (t, J = 7.8 Hz) confirm aromatic protons; signals between δ 2.06–3.28 correspond to dihydroindene protons .

Q. What reactivity patterns are anticipated due to the nitrile and amino functional groups?

The nitrile group enables nucleophilic additions (e.g., hydrolysis to carboxylic acids or coupling reactions with organometallic reagents). The primary amino group participates in acylation (with acyl chlorides) or alkylation (with alkyl halides) under basic conditions. For instance, the amino group can be protected with tert-butoxycarbonyl (Boc) groups using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) .

Advanced Research Questions

Q. What pharmacological targets are hypothesized for this compound?

Structural analogs of this compound, such as ozanimod , act as sphingosine-1-phosphate (S1P₁) receptor agonists. Computational docking studies suggest that the amino group forms hydrogen bonds with S1P₁'s Asp121 and Glu297 residues, while the nitrile stabilizes hydrophobic pockets . In vitro assays (e.g., cAMP inhibition in HEK293 cells) can quantify receptor activation potency (EC₅₀ values).

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell line variability, buffer pH). To address this:

- Perform parallel experiments using standardized protocols (e.g., Eurofins Panlabs’ binding assays).

- Validate target engagement via surface plasmon resonance (SPR) to measure direct binding kinetics (KD, kon/koff) .

- Compare results with structurally related compounds (e.g., (R)-enantiomer, CAS 1306763-29-0) to isolate stereochemical effects .

Q. What computational strategies predict its metabolic stability and toxicity?

- ADMET Prediction : Use QikProp (Schrödinger) to estimate logP (1.8–2.2), CNS permeability (-2.0 to -1.0), and cytochrome P450 inhibition (e.g., CYP3A4 IC₅₀ > 10 µM).

- Molecular Dynamics (MD) Simulations : Simulate binding to S1P₁ over 100 ns to assess conformational stability .

- Density Functional Theory (DFT) : Calculate nitrile’s electrophilicity index (ω ≈ 1.5 eV) to predict reactivity toward glutathione (GSH) in hepatic microsomal assays .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

- Employ asymmetric catalysis with chiral ligands (e.g., BINAP-Ru complexes) for hydrogenation of ketone intermediates.

- Use kinetic resolution with enzymes like Candida antarctica lipase B (CAL-B) to hydrolyze undesired enantiomers .

- Monitor enantiomeric excess (ee) via polarimetry ([α]D²⁵ = +15° to +20° for (S)-enantiomer) .

Q. What thermal stability data inform storage and handling protocols?

Differential Scanning Calorimetry (DSC) shows decomposition onset at 180–190°C. Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the nitrile group. Avoid prolonged exposure to humidity (>60% RH) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (300 MHz) | δ 7.62 (d, J = 7.5 Hz, 1H), 3.28–2.52 (m, dihydroindene protons) | |

| IR (KBr) | 3,464 cm⁻¹ (–NH₂), 2,204 cm⁻¹ (–CN) | |

| LCMS (APCI) | m/z 175.19 [M]⁻ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.